molecular formula C5H6ClFN2O2S B2381624 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride CAS No. 1699953-14-4

1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2381624
CAS No.: 1699953-14-4
M. Wt: 212.62
InChI Key: LZDZVRXOUZAYNY-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of the pyrazole ring. This reactivity is exploited in the synthesis of compounds with specific biological or chemical properties .

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-5-fluoro-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the ethyl and fluorine substituents, which confer specific chemical properties such as increased reactivity and selectivity in reactions. These features make it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-ethyl-5-fluoropyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFN2O2S/c1-2-9-5(7)4(3-8-9)12(6,10)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDZVRXOUZAYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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